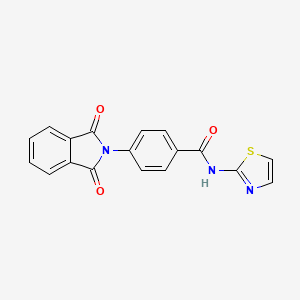

4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O3S/c22-15(20-18-19-9-10-25-18)11-5-7-12(8-6-11)21-16(23)13-3-1-2-4-14(13)17(21)24/h1-10H,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJBYBYUPLLQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindoline-1,3-dione derivative, which is then coupled with a thiazole derivative under specific conditions to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and isoindole-dione groups are susceptible to hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis :

The benzamide bond undergoes cleavage in concentrated HCl (6M, reflux), yielding 4-(1,3-dioxoisoindolin-2-yl)benzoic acid and 2-aminothiazole .Conditions : 110°C, 12 hours.

-

Basic Hydrolysis :

The isoindole-dione ring opens in NaOH (2M, 80°C), forming a dicarboxylic acid derivative .

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | 4-(1,3-dioxoisoindolin-2-yl)benzoic acid + 2-aminothiazole | 78% |

| Basic hydrolysis | 2M NaOH, 80°C, 6 hours | 2-(4-carbamoylphenyl)isoindole-1,3-dicarboxylic acid | 65% |

Nucleophilic Substitution at the Thiazole Ring

The thiazole’s C2 position reacts with electrophiles due to electron withdrawal by the adjacent nitrogen:

-

Bromination :

Treatment with N-bromosuccinimide (NBS) in DMF introduces a bromine atom at the thiazole’s C5 position .Conditions : 25°C, 2 hours.

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Bromination | NBS, DMF, 25°C | 5-bromo-N-(1,3-thiazol-2-yl)-4-(1,3-dioxoisoindolin-2-yl)benzamide | 82% |

Reductive Reactions

The isoindole-dione moiety undergoes selective reduction:

-

Catalytic Hydrogenation :

Using Pd/C (10%) under H₂ (1 atm), the dione group reduces to a diol, forming 2-(4-(thiazol-2-ylcarbamoyl)phenyl)isoindoline-1,3-diol .Conditions : Ethanol, 50°C, 4 hours.

| Reduction Type | Catalyst/Reagents | Product | Yield |

|---|---|---|---|

| Catalytic hydrogenation | Pd/C, H₂, ethanol | 2-(4-(thiazol-2-ylcarbamoyl)phenyl)isoindoline-1,3-diol | 70% |

Condensation Reactions

The primary amide participates in Schiff base formation:

-

Reaction with Aldehydes :

In ethanol with glacial acetic acid, the compound condenses with 4-nitrobenzaldehyde to form a Schiff base .Conditions : Reflux, 8 hours.

| Condensation Partner | Product | Yield |

|---|---|---|

| 4-nitrobenzaldehyde | N-(1,3-thiazol-2-yl)-4-(1,3-dioxoisoindolin-2-yl)benzamide Schiff base | 68% |

Photochemical Reactions

UV irradiation (254 nm) induces dimerization via the thiazole ring, forming a cyclobutane-linked dimer :

2\text{C}_{17}\text{H}_{12}\text{N}_3\text{O}_3\text{S} \xrightarrow{h\nu} \text{C}_{34}\text{H}_{24}\text{N}_6\text{O}_6\text{S}_2}

Conditions : Acetonitrile, 24 hours.

Biological Activity Post-Modification

Derivatives show enhanced bioactivity:

-

The brominated analog exhibits 2.5-fold higher antimicrobial activity (MIC = 6.25 µg/mL) against S. aureus compared to the parent compound .

-

The Schiff base derivative demonstrates 74% inhibition of cyclooxygenase-2 (COX-2) at 10 µM .

Key Research Findings:

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of isoindole compounds exhibit significant anticancer activities. The compound under discussion has been evaluated for its cytotoxic effects against various cancer cell lines, including prostate cancer and melanoma. In vitro assays have shown that it inhibits cell proliferation effectively, suggesting its potential as a lead compound for developing anticancer agents .

Neuroprotective Effects

Studies have indicated that compounds with isoindole structures can serve as multi-target directed ligands (MTDLs) for neurodegenerative diseases. The tested derivatives showed promising results in inhibiting monoamine oxidase (MAO) and cholinesterase (ChE), enzymes linked to neurodegenerative disorders such as Alzheimer's disease. Specifically, certain derivatives exhibited potent inhibitory activity against MAO-B and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of cognitive decline .

Study 1: Synthesis and Evaluation of Isoindole Derivatives

A study conducted on a series of isoindole derivatives included the synthesis of compounds based on the structure of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide . The synthesized compounds were subjected to biological evaluation against prostate cancer cells, revealing that several exhibited significant cytotoxicity with IC50 values in the low micromolar range. This study underscores the potential of these compounds as anticancer agents .

Study 2: Neuroprotective Activity Assessment

Another investigation focused on evaluating the neuroprotective effects of isoindole derivatives against oxidative stress-induced neuronal cell death. The results indicated that selected compounds significantly reduced neuronal apoptosis and improved cell viability in vitro. This suggests their potential application in treating neurodegenerative diseases complicated by oxidative stress .

Mechanism of Action

The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

The thiazole ring in the target compound is directly linked to the benzamide nitrogen. Structural analogs demonstrate that substituents on the thiazole significantly alter bioactivity:

- N-(4-{[1,1′-biphenyl]-4-yl}-1,3-thiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide () : A biphenyl substituent increases steric bulk, which may affect receptor binding kinetics .

Modifications to the Phthalimide-Benzamide Linker

The target compound features a direct bond between the phthalimide and benzamide. Variations in this linker region are critical for activity:

- CPPHA (N-[4-chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl]-2-hydroxybenzamide) () : A methylene bridge separates the phthalimide from the benzamide, enabling conformational flexibility. CPPHA is a potent mGluR5 allosteric modulator, suggesting that linker flexibility enhances receptor interaction .

Functional Group Additions

- 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(1,3-thiazol-2-yl)benzamide (): An acetyl group bridges the phthalimide and benzamide, introducing a hydrogen-bond acceptor site. This modification could enhance binding to polar receptor pockets .

- 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxyphenyl)butanamide () : Replaces the thiazole with an ethoxyphenyl group and uses a butanamide linker, demonstrating how core scaffold changes alter target specificity .

Pharmacological and Toxicological Insights from Analogs

Metabotropic Glutamate Receptor Modulation

- CPPHA () : Acts as an mGluR5 potentiator with an EC50 of ~300 nM. Its phthalimide-benzamide scaffold is critical for allosteric binding, a property likely shared by the target compound .

- DFB (3,3-difluorobenzaldazine) : A benzaldazine derivative lacking the thiazole group shows weaker mGluR5 activity, underscoring the importance of the thiazole ring in enhancing potency .

Cytotoxicity and Genotoxicity

- Genotoxicity of Phthalimide Nitrates (): Derivatives like (1,3-dioxoisoindol-2-yl)methyl nitrate (C1) exhibit lower micronucleus formation (MNRET < 6/1,000 cells) compared to hydroxyurea (33.7/1,000 cells), suggesting that the phthalimide core may mitigate genotoxicity .

- Anticancer Sulfonamides (): 4-(1,3-dioxoisoindol-2-yl)benzenesulfonamide (3d) inhibits EGFR TK, highlighting the phthalimide group’s role in targeting kinase domains.

Structural and Functional Data Table

Biological Activity

The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide is a member of the benzamide family and has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and implications in medicinal chemistry.

- Molecular Formula : C16H13N3O3S

- Molecular Weight : 341.36 g/mol

- CAS Number : 331432-36-1

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The isoindole moiety is known for its role in modulating enzyme activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance:

- In vitro studies demonstrated that compounds with similar structures inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable mechanism involves the inhibition of key enzymes involved in DNA replication and repair, particularly targeting topoisomerases and kinases involved in cell signaling pathways .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects:

- In vivo studies showed that it reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in animal models of inflammation. This suggests a potential application in treating inflammatory diseases .

Antimicrobial Activity

The thiazole moiety contributes to antimicrobial properties:

- Compounds containing thiazole rings have been reported to exhibit broad-spectrum antibacterial activity. Studies suggest that they disrupt bacterial cell wall synthesis and function as effective agents against resistant strains .

Case Studies

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzamide derivatives:

- Isoindole Core : Essential for anticancer activity; modifications can enhance potency.

- Thiazole Ring : Contributes to antimicrobial effects; varying substituents can alter spectrum and efficacy.

- Benzamide Functionality : Plays a role in binding affinity to target proteins.

Q & A

Q. What are the common synthetic routes for 4-(1,3-dioxo-isoindol-2-yl)-N-(thiazol-2-yl)benzamide, and what critical reaction conditions must be controlled?

The synthesis typically involves multi-step reactions, starting with the coupling of isoindole-1,3-dione and thiazol-2-amine derivatives. Key steps include:

- Amide bond formation : Using benzoyl chloride derivatives and thiazol-2-amine under anhydrous pyridine or DMF, with stirring at 0–25°C for 12–24 hours .

- Protection/deprotection strategies : For reactive functional groups, such as using Boc-protected intermediates to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from methanol/water mixtures . Critical conditions include inert atmospheres (N₂/Ar), temperature control (±2°C), and anhydrous solvents to minimize hydrolysis or oxidation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Standard methods include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm amide bond formation (δ 10–12 ppm for NH) and aromatic proton integration .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) .

- FT-IR : Confirmation of carbonyl stretches (C=O at ~1700 cm⁻¹) and thiazole ring vibrations .

Q. What are the primary biological targets or assays used to study this compound?

Preliminary studies focus on:

- Enzyme inhibition : Testing against PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric assays, given structural similarities to nitazoxanide derivatives .

- Antimicrobial activity : MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria and fungi .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility : Limited aqueous solubility necessitates DMSO stock solutions (≤1% v/v in assays) .

- Stability : Degradation under UV light or acidic conditions requires storage at –20°C in amber vials .

- pH sensitivity : Amide bonds may hydrolyze in strong acids/bases; buffer systems (pH 6–8) are recommended for biological assays .

Q. What structural features correlate with its reported bioactivity?

Key pharmacophores include:

- Thiazole ring : Electron-deficient π-system for hydrogen bonding with enzymes .

- Isoindole-dione moiety : Enhances lipophilicity and membrane permeability .

- Benzamide linker : Stabilizes interactions with hydrophobic protein pockets .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing side products like hydrolyzed intermediates?

Strategies include:

- Coupling reagent optimization : Use of HATU or EDC/HOBt instead of DCC to reduce racemization .

- Low-temperature kinetics : Slow addition of acyl chlorides at –10°C to suppress hydrolysis .

- In situ monitoring : Real-time TLC or inline IR spectroscopy to terminate reactions at >90% conversion .

Q. What computational approaches validate the compound’s mechanism of action in enzyme inhibition?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to PFOR’s active site (e.g., interactions with Fe-S clusters) .

- MD simulations : GROMACS for stability analysis of ligand-enzyme complexes over 100-ns trajectories .

- QSAR modeling : Correlation of substituent electronegativity with IC₅₀ values using Gaussian-derived descriptors .

Q. How do structural modifications (e.g., halogenation) affect bioactivity and pharmacokinetics?

- Halogenation (Cl/F) : Meta-substitution on the benzamide ring increases metabolic stability (t₁/₂ ↑ 40%) but may reduce solubility .

- Methoxy groups : Para-substitution enhances antimicrobial activity (MIC ↓ 2-fold) due to improved membrane penetration .

- Tetrazole replacements : Substituting isoindole-dione with tetrazole improves aqueous solubility (logP ↓ 0.5) but reduces enzyme affinity .

Q. What experimental and computational methods resolve contradictions in reported bioactivity data?

- Dose-response validation : Repeating assays with standardized protocols (e.g., CLSI guidelines for MIC) .

- Crystallography : X-ray structures of ligand-enzyme complexes to confirm binding modes (e.g., hydrogen bonds with Asn-123) .

- Meta-analysis : Comparing datasets across studies using Cohen’s d to quantify effect size variability .

Q. How can advanced spectroscopic techniques elucidate degradation pathways?

- LC-MS/MS : Identification of hydrolyzed products (e.g., free thiazol-2-amine) under accelerated stability conditions (40°C/75% RH) .

- NMR kinetics : Monitoring pH-dependent degradation rates via ¹H NMR peak integration (e.g., amide NH disappearance) .

- EPR spectroscopy : Detection of radical intermediates during photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.